2-(3-Ethylpiperidin-1-yl)acetic acid
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Overview
Description
2-(3-Ethylpiperidin-1-yl)acetic acid is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpiperidin-1-yl)acetic acid typically involves the reaction of 3-ethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include chloroacetic acid, sodium hydroxide, and solvents such as ethanol or water .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Ethylpiperidin-1-yl)acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpiperidin-1-yl)acetic acid
- 2-(3-Propylpiperidin-1-yl)acetic acid
- 2-(3-Butylpiperidin-1-yl)acetic acid
Uniqueness
2-(3-Ethylpiperidin-1-yl)acetic acid is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. This substitution may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
CAS No. |
1156657-21-4 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(3-ethylpiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-8-4-3-5-10(6-8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
MXHJLIPWRZOKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)CC(=O)O |
Origin of Product |
United States |
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